Cas no 1389371-01-0 ((S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester)

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is a chiral intermediate with significant utility in organic synthesis and pharmaceutical applications. The compound features a stereogenic center at the amino-ethyl group, making it valuable for asymmetric synthesis and enantioselective transformations. The bromo substituent on the aromatic ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The methyl ester group provides stability while remaining amenable to hydrolysis or transesterification. This compound is particularly useful in the preparation of bioactive molecules, including potential drug candidates, due to its structural versatility and synthetic flexibility. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester structure
1389371-01-0 structure
商品名:(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
CAS番号:1389371-01-0
MF:C10H12BrNO2
メガワット:258.111782073975
MDL:MFCD22518116
CID:4698256

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 化学的及び物理的性質

名前と識別子

    • (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
    • SB33266
    • Methyl (S)-2-(1-aminoethyl)-4-bromobenzoate
    • MDL: MFCD22518116
    • インチ: 1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1
    • InChIKey: FKTRZVMYEOVEOF-LURJTMIESA-N
    • ほほえんだ: BrC1C=CC(C(=O)OC)=C(C=1)[C@H](C)N

計算された属性

  • せいみつぶんしりょう: 257.00514 g/mol
  • どういたいしつりょう: 257.00514 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 258.11
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 52.3

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1129761-1g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
1g
$2105 2024-07-28
eNovation Chemicals LLC
Y1129761-5g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
5g
$7705 2025-02-21
eNovation Chemicals LLC
Y1129761-1g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
1g
$2105 2025-02-21
eNovation Chemicals LLC
Y1129761-5g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
5g
$7705 2025-02-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0470-5g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 97%
5g
¥60158.31 2025-01-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0470-1g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 97%
1g
¥16438.61 2025-01-22
eNovation Chemicals LLC
Y1129761-5g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
5g
$7705 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0470-1g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 97%
1g
15943.2CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0470-5g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 97%
5g
58345.32CNY 2021-05-07
eNovation Chemicals LLC
Y1129761-1g
(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
1389371-01-0 95%
1g
$2105 2025-02-20

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester 関連文献

(S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl esterに関する追加情報

Introduction to (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (CAS No. 1389371-01-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. Among these, (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, identified by its CAS number 1389371-01-0, has emerged as a compound of significant interest due to its unique structural properties and promising biological activities. This introduction delves into the compound's characteristics, its applications in medicinal chemistry, and the latest research findings that underscore its potential in addressing various health challenges.

The molecular structure of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is characterized by a benzoic acid core substituted with a bromine atom at the 4-position and an N-methylated amino ethyl group at the 2-position. This configuration imparts distinct physicochemical properties that make it a valuable scaffold for drug design. The presence of the chiral center at the amino ethyl group contributes to its (S)-configuration, which is often critical in determining the pharmacological efficacy and selectivity of a compound.

In recent years, there has been growing interest in utilizing (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester as a building block in the synthesis of novel bioactive molecules. Its benzoic acid moiety is a well-known pharmacophore found in numerous therapeutic agents, while the bromine substituent enhances its reactivity, allowing for further functionalization. This dual functionality has made it particularly useful in the development of inhibitors targeting enzymes involved in inflammatory and infectious diseases.

One of the most compelling aspects of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is its potential application in the treatment of neurological disorders. Research has shown that benzoic acid derivatives can modulate neurotransmitter systems, making them candidates for addressing conditions such as depression, anxiety, and neurodegenerative diseases. The chiral nature of this compound ensures that its interactions with biological targets are highly specific, which is crucial for minimizing side effects and improving therapeutic outcomes.

Moreover, the bromine atom in (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester serves as a handle for further chemical modifications, enabling researchers to explore diverse structural analogs. This flexibility has led to several innovative approaches in drug discovery, where modifications at the bromine or amino ethyl positions have yielded compounds with enhanced potency and selectivity. For instance, recent studies have demonstrated that derivatives of this compound exhibit promising antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation.

The pharmaceutical industry has also leveraged (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester in the development of targeted therapies for infectious diseases. Its ability to interact with bacterial enzymes has been exploited to create novel antibiotics that circumvent existing resistance mechanisms. Additionally, its structural features make it an attractive candidate for designing antiviral agents, particularly those targeting enzymes essential for viral replication.

Recent advances in computational chemistry have further accelerated the exploration of (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester's potential. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have been complemented by experimental validations, reinforcing the compound's significance as a lead molecule in medicinal chemistry.

In conclusion, (S)-2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester (CAS No. 1389371-01-0) represents a compelling example of how structural diversity can be harnessed to develop novel therapeutic agents. Its unique combination of pharmacophoric elements and chiral configuration makes it a versatile scaffold for addressing a wide range of health challenges. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the future of drug discovery and development.

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